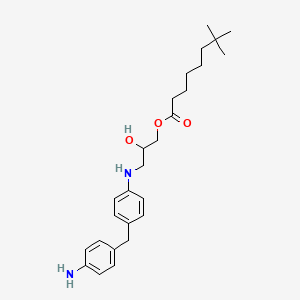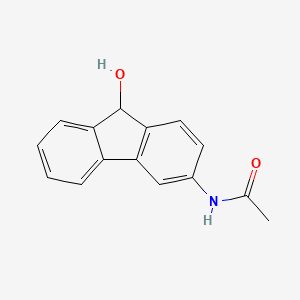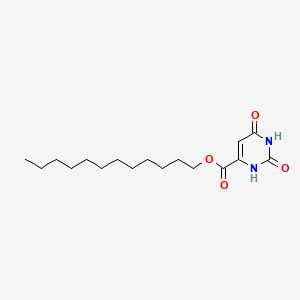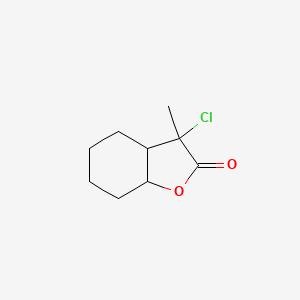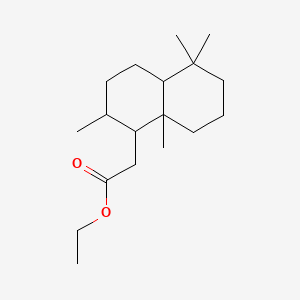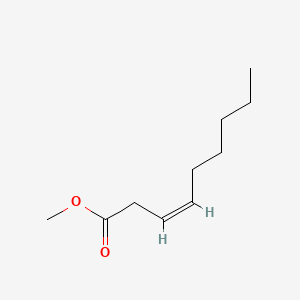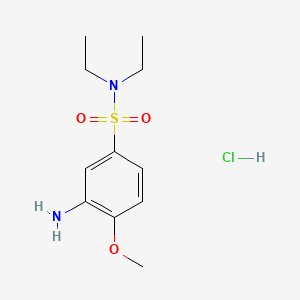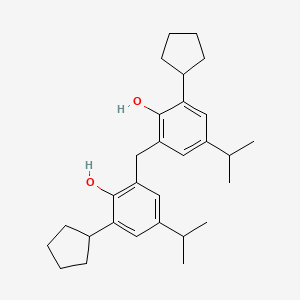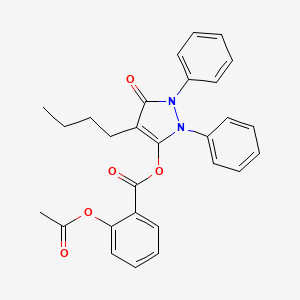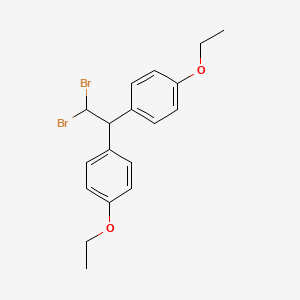![molecular formula C11H20O4 B12682301 1,1'-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane) CAS No. 55187-29-6](/img/structure/B12682301.png)
1,1'-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane) is a chemical compound known for its unique structure and properties. It is commonly used in various industrial and scientific applications due to its reactivity and versatility. The compound features two epoxy groups, making it highly reactive and suitable for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane) typically involves the reaction of dimethylpropane-1,3-diol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of 1,1’-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane) is carried out in large reactors with precise control over temperature and pressure. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is then purified through distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the epoxy groups to alcohols.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted products with various functional groups.
Applications De Recherche Scientifique
1,1’-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules and as a cross-linking agent.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Mécanisme D'action
The mechanism of action of 1,1’-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane) involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity makes the compound useful in cross-linking and polymerization processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane): Known for its high reactivity and versatility.
2,2’-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane): Similar structure but with different reactivity.
4,4’-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane): Another similar compound with unique properties.
Uniqueness
1,1’-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane) stands out due to its specific reactivity and ability to form strong covalent bonds. Its unique structure allows for a wide range of applications in various fields, making it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
55187-29-6 |
|---|---|
Formule moléculaire |
C11H20O4 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
2-[[2-methyl-4-(oxiran-2-ylmethoxy)butan-2-yl]oxymethyl]oxirane |
InChI |
InChI=1S/C11H20O4/c1-11(2,15-8-10-7-14-10)3-4-12-5-9-6-13-9/h9-10H,3-8H2,1-2H3 |
Clé InChI |
IFMZOBOURYRZRO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCOCC1CO1)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



